molecular formula C18H19N3O3S B11126956 methyl 5-methyl-2-({[1-(propan-2-yl)-1H-indol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-({[1-(propan-2-yl)-1H-indol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B11126956
M. Wt: 357.4 g/mol
InChI Key: XVATVMJEXQQHRD-UHFFFAOYSA-N
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Description

METHYL 5-METHYL-2-[1-(PROPAN-2-YL)-1H-INDOLE-5-AMIDO]-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals . This compound features a unique structure that combines an indole moiety with a thiazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-METHYL-2-[1-(PROPAN-2-YL)-1H-INDOLE-5-AMIDO]-1,3-THIAZOLE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the indole and thiazole precursors. One common method involves the reaction of 2-methyl-3-nitroaniline with sodium nitrite and potassium iodide to form 1-iodo-2-methyl-3-nitrobenzene . This intermediate is then subjected to further reactions to construct the indole and thiazole rings.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-METHYL-2-[1-(PROPAN-2-YL)-1H-INDOLE-5-AMIDO]-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

METHYL 5-METHYL-2-[1-(PROPAN-2-YL)-1H-INDOLE-5-AMIDO]-1,3-THIAZOLE-4-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of METHYL 5-METHYL-2-[1-(PROPAN-2-YL)-1H-INDOLE-5-AMIDO]-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The thiazole ring may also contribute to its activity by interacting with different enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5-METHYL-2-[1-(PROPAN-2-YL)-1H-INDOLE-5-AMIDO]-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its combination of indole and thiazole rings, which may result in distinct biological activities and chemical properties compared to other indole derivatives .

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 5-methyl-2-[(1-propan-2-ylindole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N3O3S/c1-10(2)21-8-7-12-9-13(5-6-14(12)21)16(22)20-18-19-15(11(3)25-18)17(23)24-4/h5-10H,1-4H3,(H,19,20,22)

InChI Key

XVATVMJEXQQHRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C(C)C)C(=O)OC

Origin of Product

United States

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